molecular formula C24H20ClN3O B1677053 N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide CAS No. 174262-13-6

N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide

Cat. No. B1677053
M. Wt: 401.9 g/mol
InChI Key: FHHNSSGZEIVGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . Since its synthesis, the imidazole ring has been exploited in different contexts, whether chemical or biological .


Molecular Structure Analysis

The structure of imidazole is small but chemically complex. It plays an important role in humans and is included in chemical sciences, biological sciences, and materials science .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Physical And Chemical Properties Analysis

Imidazole is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

Antihypertensive Applications

N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide is a part of a new series of nonpeptide angiotensin II (AII) receptor antagonists. These compounds, including related N-(biphenylylmethyl)imidazoles, exhibit potent antihypertensive effects upon oral administration, differentiating them from earlier series that were active only when administered intravenously. The acidic group at the 2'-position of the biphenyl is crucial for both high affinity for the AII receptor and good oral antihypertensive potency (Carini et al., 1991).

Synthesis and Properties

The compound has been included in studies exploring the synthesis and properties of various imidazole-based derivatives. For example, the synthesis, thermal, electrochemical, and photophysical properties of a related phenanthroimidazole-based derivative were investigated. Such studies provide insights into the practical characteristics and potential applications of these compounds (Skuodis et al., 2021).

Diuretic Activity

Research on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally related to the compound , revealed significant diuretic activity. Among the series studied, a specific N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was found to be the most promising candidate, highlighting the potential of these compounds in diuretic applications (Yar & Ansari, 2009).

Anticonvulsant Activity

Several omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which are related to the compound in focus, have been synthesized and evaluated for anticonvulsant activity. The most active compounds in the series were those bearing 2-isopropyl and 2,6-dimethyl substituents on the N-phenyl ring (Soyer et al., 2004).

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHNSSGZEIVGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide

Citations

For This Compound
3
Citations
Y Su, G Ganguli-Indra, N Bhattacharya… - Molecular …, 2022 - ACS Publications
Surgical site infections represent a significant clinical problem. Herein, we report a nanofiber dressing for topical codelivery of immunomodulating compounds including 1α,25-…
Number of citations: 4 pubs.acs.org
D Karati, KR Mahadik, P Trivedi… - Anti-Cancer Agents in …, 2022 - ingentaconnect.com
Cancer is considered one of the gruelling challenges and poses a grave health hazard across the globe. According to the International Agency for Research on Cancer (IARC), new …
Number of citations: 13 www.ingentaconnect.com
Y Su, NS Sharma, JV John… - Advanced …, 2022 - Wiley Online Library
Exosomes show great potential in diagnostic and therapeutic applications. Inspired by the human innate immune defense, herein, we report engineered exosomes derived from …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.